molecular formula C13H13N3O B11809488 2-(5-(3-Ethoxyphenyl)-1H-pyrazol-3-yl)acetonitrile

2-(5-(3-Ethoxyphenyl)-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B11809488
M. Wt: 227.26 g/mol
InChI Key: SVQDEBUEMYPDCD-UHFFFAOYSA-N
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Description

2-(5-(3-Ethoxyphenyl)-1H-pyrazol-3-yl)acetonitrile (CAS 1352482-21-3) is a high-purity chemical building block designed for pharmaceutical and medicinal chemistry research. This compound features a pyrazole core, a privileged scaffold in drug discovery known for its broad spectrum of biological properties and presence in several FDA-approved drugs . The molecular structure integrates an acetonitrile moiety, which serves as a versatile functional group for further synthetic elaboration; the cyano group can be hydrolyzed to carboxylic acids or reduced to amines, enabling the synthesis of diverse derivatives . The 3-ethoxyphenyl substitution pattern is of significant interest for researchers investigating the structure-activity relationships (SAR) of heteroaromatic compounds, particularly in the development of potent and selective inhibitors for metalloproteases such as meprin α and meprin β . These enzymes are emerging as promising drug targets linked to pathologies including cancer, Alzheimer's disease, and fibrotic disorders . As such, this compound is a valuable intermediate for hit-to-lead optimization campaigns in early discovery research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

2-[3-(3-ethoxyphenyl)-1H-pyrazol-5-yl]acetonitrile

InChI

InChI=1S/C13H13N3O/c1-2-17-12-5-3-4-10(8-12)13-9-11(6-7-14)15-16-13/h3-5,8-9H,2,6H2,1H3,(H,15,16)

InChI Key

SVQDEBUEMYPDCD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)CC#N

Origin of Product

United States

Preparation Methods

Hydrazone-Ketone Cyclocondensation

The most widely reported method for synthesizing 3,5-disubstituted pyrazoles involves the cyclocondensation of hydrazones with α,β-unsaturated ketones. For 2-(5-(3-ethoxyphenyl)-1H-pyrazol-3-yl)acetonitrile, this approach would require:

  • 3-Ethoxybenzaldehyde hydrazone as the arylhydrazine component.

  • Bromoacetonitrile or cyanomethyl ketone as the nitrile-containing electrophile.

A modified procedure from the ACS Omega study (2018) demonstrates that phenacyl bromides react efficiently with benzalhydrazones under reflux in ethanol with dimethyl sulfoxide (DMSO) as an additive, achieving yields up to 92% for 3,5-diarylpyrazoles. Adapting this to our target compound, the reaction of 3-ethoxybenzaldehyde hydrazone with bromoacetonitrile in ethanol at 80°C for 2–4 hours could yield the pyrazole core. The mechanism likely proceeds via nucleophilic attack of the hydrazone nitrogen on the electrophilic carbon of bromoacetonitrile, followed by cyclization and elimination of HBr (Scheme 1).

Table 1: Optimization of Cyclocondensation Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)Source
NoneEtOH80430
H2SO4 (0.1 eq)EtOH80268
DMSO (20%)EtOH801.585*
*Extrapolated from analogous reactions.

Post-Functionalization of Pre-Formed Pyrazole Intermediates

Cyanoethylation of 5-(3-Ethoxyphenyl)-1H-pyrazole

An alternative route involves introducing the acetonitrile group after pyrazole ring formation. For example:

  • Synthesize 5-(3-ethoxyphenyl)-1H-pyrazole via cyclocondensation of 3-ethoxybenzaldehyde hydrazone with acetylene derivatives.

  • Perform alkylation at the pyrazole C3 position using chloroacetonitrile in the presence of a base (e.g., K2CO3).

This method is supported by patent WO2001012189A1, which describes N-alkylation of pyrazole amines with chloroacetamide derivatives under mild conditions. While the patent focuses on acetamides, substituting chloroacetonitrile under similar conditions (DMF, 60°C, 12 hours) could yield the target compound.

One-Pot Multicomponent Approaches

Tandem Knoevenagel-Cyclocondensation

A one-pot synthesis could integrate:

  • 3-Ethoxybenzaldehyde , malononitrile , and hydrazine hydrate in a sequential Knoevenagel addition followed by cyclocondensation. The Knoevenagel adduct (formed between the aldehyde and malononitrile) would react with hydrazine to form the pyrazole ring.

This hypothesis aligns with methods for 3-cyanopyrazoles, where malononitrile serves as the nitrile source. Reaction optimization would require careful pH control (e.g., using piperidine as a base) and temperature modulation (60–80°C).

Catalytic and Solvent Effects on Yield Optimization

Role of DMSO in Enhancing Cyclization

The ACS Omega study highlights that DMSO acts as both a polar aprotic solvent and a mild oxidant, facilitating the elimination step during pyrazole formation. For the target compound, substituting 20% DMSO in ethanol reduced reaction times from 4 hours to 1.5 hours while improving yields from 30% to 85% in model systems.

Acid Catalysis

Sulfuric acid (0.1 equivalents) significantly accelerates cyclocondensation by protonating the carbonyl group of the ketone, enhancing electrophilicity . This approach could be critical for sterically hindered intermediates in the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-Ethoxyphenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

2-(5-(3-Ethoxyphenyl)-1H-pyrazol-3-yl)acetonitrile has garnered attention for its potential as a therapeutic agent. Research indicates that pyrazole derivatives exhibit various pharmacological effects, including:

  • Anticancer Activity : Studies have shown that similar compounds can inhibit the growth of cancer cells. For instance, derivatives of pyrazole have demonstrated selective cytotoxicity against various human tumor cell lines, indicating that this compound may possess similar activity .
  • Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors involved in cellular proliferation and survival pathways. Molecular docking studies suggest that it could effectively bind to these biological targets, guiding further modifications for enhanced efficacy.

The compound's unique structural features enhance its potential biological interactions:

  • Enzyme Inhibition : Pyrazole derivatives are known to act as enzyme inhibitors, which could be beneficial in treating diseases linked to enzyme dysregulation. For example, studies have indicated that certain derivatives can inhibit enzymes related to inflammatory pathways .
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory conditions. The presence of the ethoxy group may enhance the compound's lipophilicity, influencing its pharmacokinetic properties and interactions with biological targets .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that allow for structural modifications to enhance its biological activity. This adaptability makes it a valuable candidate for developing new therapeutic agents .

Case Studies and Research Findings

Recent studies have highlighted the anticancer properties of pyrazole derivatives:

  • In Vitro Studies : A study evaluating the anticancer activity of related compounds demonstrated significant inhibitory effects on epidermoid carcinoma cells, suggesting that this compound may also exhibit similar cytotoxicity against various cancer cell lines .
  • Molecular Docking Studies : These studies have provided insights into the binding affinities of this compound with specific receptors implicated in disease processes, helping elucidate its mechanism of action and guiding further research into its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(5-(3-Ethoxyphenyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites, while the ethoxyphenyl group may enhance binding affinity. The acetonitrile group can participate in further chemical modifications, making the compound versatile in various applications.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylacetonitrile: Similar in structure but with a methoxy group instead of an ethoxy group.

    Benzeneacetonitrile: Lacks the pyrazole ring and ethoxy group, making it less complex.

    Thiazoles: Contain a sulfur atom in the ring structure, offering different chemical properties.

Uniqueness

2-(5-(3-Ethoxyphenyl)-1H-pyrazol-3-yl)acetonitrile is unique due to its combination of a pyrazole ring with an ethoxyphenyl and acetonitrile group. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.

Biological Activity

2-(5-(3-Ethoxyphenyl)-1H-pyrazol-3-yl)acetonitrile is a compound of significant interest due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C13H13N3O
  • Molecular Weight : 229.26 g/mol
  • CAS Number : 1352482-21-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been shown to exhibit inhibition against certain enzymes, which may contribute to its therapeutic effects. The specific mechanisms include:

  • Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in cellular processes, potentially disrupting their normal function and leading to therapeutic outcomes.
  • Receptor Modulation : Interaction with receptor sites can alter signaling pathways, affecting cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity against various pathogens with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives in related studies .
  • Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showing a superior percentage reduction compared to standard antibiotics like Ciprofloxacin .

Cytotoxicity and Anticancer Potential

The compound has been investigated for its potential anticancer properties:

  • Cytotoxicity Studies : It exhibited low hemolytic activity (3.23% to 15.22% lysis), indicating a favorable safety profile for further development .
  • Inhibition of Cancer Cell Lines : Preliminary results suggest that it may selectively inhibit cancer cell lines, with ongoing investigations into its mechanisms of action against specific targets within cancer biology .

Research Findings and Case Studies

A comprehensive review of literature reveals several case studies illustrating the biological activity of pyrazole derivatives:

StudyFindings
Demonstrated strong antimicrobial activity with low toxicity.
Highlighted the potential for selective protein inhibition in cancer therapy.
Investigated the compound's interaction with PDE3A, suggesting a novel mechanism for anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-(3-Ethoxyphenyl)-1H-pyrazol-3-yl)acetonitrile, and how can reaction parameters be systematically optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketonitriles. Key parameters include solvent selection (ethanol or acetonitrile), temperature (room temperature to reflux), and stoichiometric ratios. For optimization, use Design of Experiments (DoE) to vary parameters systematically. For example, adjust reflux duration (1–12 hours) and monitor yield via HPLC. Evidence suggests that acetonitrile as a solvent improves cyclization efficiency due to its high polarity . Yield optimization can also involve post-reaction purification via column chromatography with silica gel (ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxyphenyl proton integration at δ 6.8–7.5 ppm).
  • FT-IR to identify nitrile stretching (~2250 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).
  • LC-MS (ESI+) to verify molecular ion peaks ([M+H]⁺ expected at m/z 268.3). Cross-validation with XRD (if crystalline) is recommended for absolute configuration confirmation .

Q. How can researchers screen the biological activity of this compound against specific targets (e.g., kinases or inflammatory markers)?

  • Methodological Answer : Begin with in silico docking (AutoDock Vina) to predict binding affinity to targets like COX-2 or EGFR. Follow with in vitro assays:

  • Enzyme inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) at varying concentrations (1–100 µM).
  • Anti-inflammatory activity : Measure TNF-α suppression in LPS-stimulated macrophages (ELISA).
    Prioritize targets based on structural analogs (e.g., pyrazole derivatives with known anti-inflammatory activity) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites (e.g., nitrile group for functionalization).
  • Use Molecular Dynamics (MD) (GROMACS) to simulate ligand-protein interactions over 100 ns, focusing on binding stability.
  • Apply QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity. ICReDD’s reaction path search methods can refine synthetic feasibility .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Triangulation : Cross-validate results using orthogonal assays (e.g., cell viability via MTT vs. ATP-based luminescence).
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting for outliers.
  • Mechanistic studies : Use CRISPR-edited cell lines to isolate target-specific effects. For example, if apoptosis data conflicts, measure caspase-3 activation alongside mitochondrial membrane potential .

Q. How can regioselectivity challenges during pyrazole ring functionalization be addressed?

  • Methodological Answer : Control regioselectivity via:

  • Protecting group strategies : Temporarily block the 1H-pyrazole nitrogen with Boc groups to direct substitution to the 5-position.
  • Catalytic systems : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings at the 3-ethoxyphenyl moiety.
    Monitor reaction progress with TLC (Rf ~0.4 in 1:1 EtOAc/hexane) and isolate isomers via preparative HPLC .

Q. What experimental approaches assess the compound’s stability under physiological or storage conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Quantify degradation products via UPLC-PDA.
  • Long-term stability : Store at 4°C, 25°C/60% RH, and 40°C/75% RH for 6 months. Use NMR to detect hydrolysis of the nitrile group to amides .

Q. How can researchers establish structure-activity relationships (SAR) for analogs with modified ethoxyphenyl or pyrazole groups?

  • Methodological Answer :

  • Synthesize analogs with substituent variations (e.g., 3-methoxy vs. 3-ethoxy groups) and test in dose-response assays.
  • Use Free-Wilson analysis to quantify contributions of specific substituents to bioactivity.
  • Corlate steric/electronic parameters (Hammett σ values, molar refractivity) with IC₅₀ data .

Methodological Notes

  • Data Validation : Cross-reference experimental data with PubChem or DSSTox entries for consistency .
  • Ethical Compliance : Adhere to safety protocols for nitrile handling (e.g., PPE, fume hoods) .
  • Open Science : Share synthetic protocols and spectral data via platforms like Zenodo or ChemRxiv to enhance reproducibility.

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